(S)-Morpholin-2-ylmethanol: A Comprehensive Technical Guide for Researchers
(S)-Morpholin-2-ylmethanol: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and potential applications of (S)-morpholin-2-ylmethanol, a key chiral building block in modern drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.
Chemical Properties and Structure
(S)-morpholin-2-ylmethanol is a chiral heterocyclic compound featuring a morpholine ring substituted with a hydroxymethyl group at the C2 position. Its stereochemistry plays a crucial role in its biological activity and application in asymmetric synthesis.
Structure:
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IUPAC Name: [(2S)-morpholin-2-yl]methanol[1]
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SMILES: C1CO--INVALID-LINK--CO[5]
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InChI Key: VLAZLCVSFAYIIL-YFKPBYRVSA-N[1]
The structural representation of (S)-morpholin-2-ylmethanol is as follows:
Figure 1. 2D and 3D structures of (S)-morpholin-2-ylmethanol.
Physicochemical Properties:
A summary of the key physicochemical properties of (S)-morpholin-2-ylmethanol is presented in the table below. It is important to note that some of these values are predicted through computational models due to a lack of extensive experimental data in publicly available literature.
| Property | Value | Source |
| Boiling Point | 220.1 ± 15.0 °C (Predicted) | [2][3] |
| Density | 1.045 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 14.36 ± 0.10 (Predicted) | |
| Melting Point | Not available | |
| Solubility | Soluble in water and polar organic solvents (qualitative) | [6] |
Experimental Protocols
Synthesis of (S)-morpholin-2-ylmethanol
The synthesis of (S)-morpholin-2-ylmethanol can be achieved through a two-step process involving the preparation of an N-Boc protected intermediate followed by deprotection.
Step 1: Synthesis of tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate
A common precursor for the synthesis of (S)-morpholin-2-ylmethanol is its N-Boc protected form. The following is a general procedure for its synthesis:
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Materials: (S)-4-benzyl-2-(hydroxymethyl)morpholine, Ammonium formate, 10% Palladium on activated charcoal, Methanol, Acetonitrile, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine.
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Procedure:
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To a solution of (S)-4-benzyl-2-(hydroxymethyl)morpholine in methanol, add ammonium formate and 10% palladium on activated charcoal.
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Stir the reaction mixture at room temperature for several hours until the debenzylation is complete, as monitored by TLC.
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Filter the mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure.
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Dissolve the resulting residue in acetonitrile and cool the solution in an ice bath.
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Sequentially add di-tert-butyl dicarbonate and triethylamine to the cooled solution.
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Stir the reaction mixture at room temperature for a few hours until the reaction is complete (monitored by TLC).
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Evaporate the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to obtain tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate.[7]
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Step 2: Deprotection of N-Boc-(S)-morpholin-2-ylmethanol
The final step is the removal of the Boc protecting group to yield the desired (S)-morpholin-2-ylmethanol.
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Materials: tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dichloromethane, Dioxane, or Methanol).
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Procedure:
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Dissolve the N-Boc protected compound in a suitable solvent such as dichloromethane.
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Add an excess of a strong acid, such as trifluoroacetic acid or a solution of HCl in dioxane or methanol.
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Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC by observing the disappearance of the starting material.
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Once the reaction is complete, the solvent and excess acid are removed under reduced pressure.
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The resulting residue, which is the salt of the desired product, can be neutralized with a base and extracted, or used directly for subsequent reactions.[8][9][10][11]
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The following diagram illustrates the general workflow for the synthesis of (S)-morpholin-2-ylmethanol.
Role in Drug Discovery and Development
The morpholine moiety is a privileged scaffold in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates. (S)-morpholin-2-ylmethanol, with its specific stereochemistry and functional groups, serves as a crucial chiral building block in the synthesis of various biologically active molecules.
Morpholine-containing compounds are prevalent in drugs targeting the central nervous system (CNS), where properties like improved solubility and the ability to cross the blood-brain barrier are critical.[12][13] For instance, (S)-morpholin-2-ylmethanol is a key intermediate in the asymmetric synthesis of (+)-(S,S)-reboxetine, a selective norepinephrine reuptake inhibitor used as an antidepressant.[14]
The general workflow for utilizing a chiral building block like (S)-morpholin-2-ylmethanol in a drug discovery program is outlined below.
While no specific signaling pathways directly modulated by (S)-morpholin-2-ylmethanol have been identified, its incorporation into larger molecules is what confers specific biological activity. The morpholine ring can participate in various non-covalent interactions within protein binding pockets, contributing to the overall potency and selectivity of the drug molecule.
Safety and Handling
Detailed safety information for (S)-morpholin-2-ylmethanol is not extensively documented. However, as with any chemical reagent, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal procedures, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide serves as a foundational resource for researchers working with (S)-morpholin-2-ylmethanol. As a key chiral intermediate, its properties and synthetic accessibility are of significant interest to the scientific community, particularly in the pursuit of novel therapeutics.
References
- 1. lookchem.com [lookchem.com]
- 2. (S)-morpholin-2-ylmethanol | 132073-83-7 [m.chemicalbook.com]
- 3. (S)-morpholin-2-ylmethanol CAS#: 132073-83-7 [m.chemicalbook.com]
- 4. (S)-morpholin-2-ylmethanol | 132073-83-7 [chemicalbook.com]
- 5. Morpholin-2-ylmethanol | C5H11NO2 | CID 3497988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]
- 7. 2-HYDROXYMETHYL-4-BOC-MORPHOLINE | 135065-69-9 [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. rsc.org [rsc.org]
- 10. awuahlab.com [awuahlab.com]
- 11. researchgate.net [researchgate.net]
- 12. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Asymmetric synthesis of (+)-(S,S)-reboxetine via a new (S)-2-(hydroxymethyl)morpholine preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
